Ethyl 2-[(2-chlorophenyl)sulfanyl]acetate
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Overview
Description
Ethyl 2-[(2-chlorophenyl)sulfanyl]acetate is an organic compound characterized by its molecular structure, which includes an ethyl group, a sulfanyl group, and a chlorophenyl group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-chlorophenol and ethyl chloroacetate.
Reaction Conditions: The reaction involves a nucleophilic substitution where the chlorophenol reacts with ethyl chloroacetate in the presence of a base such as triethylamine.
Purification: The product is purified through recrystallization or column chromatography.
Industrial Production Methods:
Batch vs. Continuous Processes: Industrial production may use either batch or continuous processes depending on the scale and desired purity.
Catalysts and Solvents: Various catalysts and solvents can be employed to optimize yield and reduce by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding sulfoxide or sulfone.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiol derivatives.
Substitution Products: Amine or thiol derivatives.
Scientific Research Applications
Chemistry: Ethyl 2-[(2-chlorophenyl)sulfanyl]acetate is used as an intermediate in the synthesis of more complex organic molecules. Biology: Medicine: The compound may be explored for its pharmacological properties, including potential antimicrobial or anticancer activities. Industry: It can be used in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism by which Ethyl 2-[(2-chlorophenyl)sulfanyl]acetate exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. The molecular targets and pathways involved would vary based on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
Ethyl 2-[(4-chlorophenyl)sulfanyl]acetate: Similar structure but with a different position of the chlorine atom on the phenyl ring.
Ethyl 2-[(2-bromophenyl)sulfanyl]acetate: Similar structure but with a bromine atom instead of chlorine.
Uniqueness: Ethyl 2-[(2-chlorophenyl)sulfanyl]acetate is unique due to its specific position of the chlorine atom, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 2-(2-chlorophenyl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2S/c1-2-13-10(12)7-14-9-6-4-3-5-8(9)11/h3-6H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLGNQKQFWQUOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=CC=CC=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40513149 |
Source
|
Record name | Ethyl [(2-chlorophenyl)sulfanyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40513149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137583-58-5 |
Source
|
Record name | Ethyl [(2-chlorophenyl)sulfanyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40513149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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